REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Mg]Cl)(C)C.[C:13]([C:15](=[C:20]1[CH2:29][C:24]2([CH2:28][CH2:27][CH2:26][CH2:25]2)[O:23][CH2:22][CH2:21]1)[C:16]([O:18][CH3:19])=[O:17])#[N:14]>C1COCC1.[Cu](I)I>[C:13]([CH:15]([C:20]1([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:29][C:24]2([CH2:25][CH2:26][CH2:27][CH2:28]2)[O:23][CH2:22][CH2:21]1)[C:16]([O:18][CH3:19])=[O:17])#[N:14]
|
Name
|
|
Quantity
|
14.4 mL
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Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
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Name
|
|
Quantity
|
75 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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C(#N)C(C(=O)OC)=C1CCOC2(CCCC2)C1
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was then stirred at rt for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added in 30 min
|
Duration
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30 min
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at rt for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
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Details
|
The product was extracted with Et2O (3×300 ml)
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Type
|
WASH
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Details
|
washed with brine (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residual was purified by flash chromatography (100 g silica gel column
|
Type
|
WASH
|
Details
|
eluted by EtOAc in hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC)C1(CCOC2(CCCC2)C1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.44 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |